Phenyliodonium

Cyclopropanation Carbene Chemistry Process Safety

Phenyliodonium compounds are essential hypervalent iodine reagents whose reactivity is precisely dictated by ligand structure and ionic form. Unlike interchangeable reagents, PIDA (≥98%) enables room-temperature mono-halogenation, PIFA drives oxidative biaryl coupling, diphenyliodonium salts accelerate aqueous photopolymerization, and ylides deliver safe, high-yield carbene transfer. These compounds replace toxic heavy metal oxidants while eliminating explosive diazo hazards, making them indispensable for scalable synthesis, drug discovery, and green coatings. Request a quote today.

Molecular Formula C6H6I+
Molecular Weight 205.02 g/mol
Cat. No. B1259483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyliodonium
Synonymsphenyliodonium
Molecular FormulaC6H6I+
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[IH+]
InChIInChI=1S/C6H6I/c7-6-4-2-1-3-5-6/h1-5,7H/q+1
InChIKeyKTNLYTNKBOKXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyliodonium Reagents: Core Characteristics and Procurement Context


Phenyliodonium compounds constitute a cornerstone class of hypervalent iodine reagents (λ³-iodanes), encompassing phenyliodonium diacetate (PIDA), phenyliodonium bis(trifluoroacetate) (PIFA), diphenyliodonium salts, and phenyliodonium ylides. These reagents are characterized by a central iodine(III) atom bonded to a phenyl group and two electronegative ligands (e.g., acetoxy, trifluoroacetoxy) or an ylidic carbon, conferring potent electrophilic oxidative or carbene-transfer reactivity [1]. Their commercial availability, bench-stable solid nature, and capacity to mimic heavy metal oxidants (e.g., Pb(IV), Tl(III)) under mild conditions have established them as indispensable tools in modern organic synthesis and materials science [2].

Why Generic Hypervalent Iodine Substitution Fails: Critical Reactivity and Selectivity Divergence in Phenyliodonium Species


Within the hypervalent iodine family, reagents are not interchangeable. The nature of the ligands (e.g., acetate vs. trifluoroacetate) profoundly alters oxidation potential, solubility, and reaction pathway selectivity [1]. Furthermore, the structural class (e.g., λ³-iodane vs. iodonium salt vs. ylide) dictates the primary mode of reactivity—two-electron oxidation, electrophilic arylation, or metal-carbenoid transfer—each with distinct substrate scopes and safety profiles [2]. Substituting, for example, a phenyliodonium ylide with a diazo compound introduces explosive hazards and divergent stereochemical outcomes, while using PIDA in place of PIFA can lead to reaction failure due to insufficient electrophilicity. The evidence below quantifies these non-interchangeable performance differentials.

Phenyliodonium Reagents: Quantitative Differentiation Evidence for Scientific Selection


Phenyliodonium Ylides as Safer, Higher-Yielding Carbene Precursors vs. Diazo Compounds

Phenyliodonium ylides derived from malonates provide a safer and more efficient alternative to traditional diazo compounds for cyclopropanation. In a direct comparison, the phenyliodonium ylide of dimethyl malonate yielded superior cyclopropane product yields compared to the corresponding α-diazo equivalent in Rh-catalyzed reactions with 2-aryl-2H-chromenes [1]. Notably, the preformed ylide of dimethyl malonate was obtained in 78% yield and enabled styrene cyclopropanation in 80% yield with only 0.06 mol% Rh catalyst, vastly outperforming the 16% yield achieved via in situ generation methods [2]. Furthermore, these ylides are stable for weeks at -20 °C and release less energy upon degradation, mitigating the explosive hazards associated with diazo compounds [2].

Cyclopropanation Carbene Chemistry Process Safety

Diphenyliodonium Salts: Highest Photoinitiation Efficiency Among Phenylonium Salts

In a comparative study of onium salts as third components in the safranine O/triethanolamine photoinitiator system for acrylamide polymerization in aqueous media, diphenyliodonium chloride demonstrated the highest efficiency [1]. It outperformed triphenylsulfonium triflate, tetraphenylphosphonium chloride, and tetraphenylarsonium chloride hydrate. The superior performance is attributed to favorable redox potentials and the ability to prevent photobleaching of the sensitizer dye [1]. While the study does not provide a single numerical efficiency ratio, it unambiguously ranks diphenyliodonium as the top performer in this industrially relevant visible-light curable system.

Photopolymerization Photoinitiator Coatings

Phenyliodonium Diacetate (PIDA) Enables Mild, Selective α-Monochlorination with TMSCl

Phenyliodonium diacetate (PIDA) mediates the selective α-monochlorination of 1,3-dicarbonyl compounds using trimethylchlorosilane (TMSCl) as a chloride source at room temperature, achieving yields up to 96% [1]. This method avoids strong acidic/basic conditions and undesired dihalogenation, a common issue with many halogenating agents. In contrast, traditional α-halogenation methods often require harsh conditions (e.g., elemental halogens, strong acids/bases) and suffer from over-halogenation and poor selectivity, frequently resulting in lower yields (typically 50-80%) and complex purification [2]. The use of PIDA as a mild, metal-free oxidant is central to this high selectivity.

Halogenation C-H Functionalization Green Chemistry

PIFA vs. PIDA: Divergent Reactivity Enables Novel Umpolung Chemistry in Phenol Ether Oxidation

While both phenyliodonium diacetate (PIDA) and phenyliodonium bis(trifluoroacetate) (PIFA) are common hypervalent iodine oxidants, their reactivity diverges significantly in specific contexts. The use of PIFA in polar, poorly nucleophilic solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) enables a unique nucleophilic substitution reaction on phenol ethers via a cation radical intermediate—a transformation not observed with PIDA under the same conditions [1]. This PIFA-specific umpolung reactivity was exploited for the efficient total synthesis of the cytotoxic marine alkaloid makaluvamine F, demonstrating a distinct synthetic advantage over PIDA for constructing complex biaryl and heterocyclic frameworks [1].

Oxidative Coupling Umpolung Total Synthesis

Phenyliodonium Ylides: Enhanced Enantioselectivity in Cu-Catalyzed C-H Insertion

In Cu-catalyzed intramolecular C-H insertion reactions, phenyliodonium ylides demonstrate superior enantioselectivity compared to the corresponding diazo compounds. Specifically, Cu-catalyzed decomposition of a phenyliodonium ylide provided enantioselectivities in the range of 38-72% ee, which were higher than those obtained from the analogous diazo compound at 65 °C [1]. This enhancement is attributed to the different mechanistic nuances of ylide vs. diazo decomposition, potentially offering a distinct pathway for accessing enantioenriched cyclic products.

Asymmetric Catalysis C-H Activation Carbenoid Insertion

Phenyliodonium Ylides: Superior Stability and Handling Safety Profile

A critical procurement consideration is reagent safety. Phenyliodonium ylides, such as those derived from malonate esters, are stable solids that can be stored at -20 °C for weeks without significant decomposition [1]. Crucially, they release significantly less energy upon degradation compared to diazo compounds, which are known for their explosive potential and are often classified as hazardous materials with stringent shipping and storage regulations [1]. This makes phenyliodonium ylides a safer and more convenient carbene precursor for routine laboratory use and scale-up operations.

Process Safety Reagent Stability Scalability

Optimal Application Scenarios for Phenyliodonium Reagents Based on Differentiated Evidence


Scale-Up of Cyclopropanation for Pharmaceutical Intermediates

Phenyliodonium ylides are the preferred carbene precursor when scaling cyclopropanation reactions beyond milligram quantities. Their demonstrated 5-fold yield improvement (80% vs. 16%) with preformed ylides at low catalyst loading directly translates to lower cost of goods and reduced waste streams [1]. More importantly, their non-explosive nature and shelf-stability at -20 °C mitigate the significant process safety hazards and regulatory burdens associated with diazo compounds, making them ideal for kilogram-scale production of cyclopropane-containing drug candidates [1].

High-Throughput Halogenation of 1,3-Dicarbonyl Building Blocks

For medicinal chemistry and agrochemical discovery requiring diverse libraries of α-halogenated 1,3-dicarbonyl compounds, the PIDA/TMSCl system offers an unparalleled combination of mild conditions (room temperature), high mono-selectivity, and excellent yields (up to 96%) [2]. Compared to traditional halogenation methods that often produce mixtures of mono- and dihalogenated products requiring chromatographic separation, this protocol delivers cleaner reaction profiles, enabling rapid parallel synthesis and accelerating SAR studies [2].

Visible-Light Curable Coatings and 3D Printing Resins

In the formulation of visible-light curable coatings, inks, and 3D printing resins where aqueous systems are desirable for environmental compliance, diphenyliodonium salts are the optimal choice for photoinitiator acceleration. Their demonstrated highest efficiency among phenylonium salts in aqueous safranine O/TEA systems ensures rapid cure speeds and high monomer conversion, reducing energy consumption and increasing throughput [3]. This performance edge over triphenylsulfonium and other onium salts makes them essential for achieving competitive curing rates in green photopolymerization applications [3].

Total Synthesis of Complex Polycyclic Natural Products via Oxidative Coupling

When planning a total synthesis that requires the oxidative coupling of electron-rich aromatic rings or the construction of sterically congested biaryl axes, PIFA is the reagent of choice over PIDA. Its unique ability to effect nucleophilic aromatic substitution on phenol ethers via a cation radical intermediate in fluorinated solvents enables transformations that PIDA cannot achieve [4]. This distinct reactivity was essential for the first total synthesis of makaluvamine F, highlighting its value for accessing novel chemical space in drug discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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